molecular formula C15H17NO B6414763 4-Hydroxy-2-(4-T-butylphenyl)pyridine CAS No. 1018819-07-2

4-Hydroxy-2-(4-T-butylphenyl)pyridine

Cat. No.: B6414763
CAS No.: 1018819-07-2
M. Wt: 227.30 g/mol
InChI Key: CXFUTANDFRGVNW-UHFFFAOYSA-N
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Description

4-Hydroxy-2-(4-T-butylphenyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a hydroxy group at the 4-position and a tert-butylphenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-2-(4-T-butylphenyl)pyridine can be achieved through several methods. One common approach involves the cyclization of tricarbonyl compounds, which is a biomimetic method. Another method includes alkyne cyclizations using transition metal complexes and ketene transformations . These methods provide straightforward access to the compound and allow for further modifications.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts and controlled reaction environments are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: 4-Hydroxy-2-(4-T-butylphenyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different derivatives with altered functional groups.

    Substitution: The pyridine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under various conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

4-Hydroxy-2-(4-T-butylphenyl)pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Hydroxy-2-(4-T-butylphenyl)pyridine involves its interaction with specific molecular targets and pathways. The hydroxy group and the pyridine ring play crucial roles in its biological activity. The compound can interact with enzymes and receptors, leading to various biological effects. For example, its antifungal and antibacterial activities are attributed to its ability to disrupt cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Uniqueness: 4-Hydroxy-2-(4-T-butylphenyl)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butylphenyl group enhances its stability and lipophilicity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(4-tert-butylphenyl)-1H-pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO/c1-15(2,3)12-6-4-11(5-7-12)14-10-13(17)8-9-16-14/h4-10H,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXFUTANDFRGVNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=CC(=O)C=CN2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10692617
Record name 2-(4-tert-Butylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1018819-07-2
Record name 2-(4-tert-Butylphenyl)pyridin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10692617
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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